PF-4708671
CAS No.: 1255517-76-0
Cat. No.: VC0548978
Molecular Formula: C19H21F3N6
Molecular Weight: 390.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1255517-76-0 |
---|---|
Molecular Formula | C19H21F3N6 |
Molecular Weight | 390.4 g/mol |
IUPAC Name | 2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) |
Standard InChI Key | FBLPQCAQRNSVHB-UHFFFAOYSA-N |
SMILES | CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F |
Canonical SMILES | CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F |
Appearance | solid powder |
Introduction
Chemical Structure and Properties
Chemical Identity and Nomenclature
PF-4708671 is an organic molecular entity with the chemical name 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1H-benzo[d]imidazole . This compound is also known by several synonyms including PF4708671, PF-04708671, and p70 Ribosomal S6 Kinase 1 Inhibitor . The compound has a unique chemical structure characterized by a benzimidazole core linked to a piperazine ring, which is further connected to an ethylpyrimidine moiety. A trifluoromethyl group attached to the benzimidazole ring contributes to the compound's specificity and potency as an S6K1 inhibitor.
Physical and Chemical Properties
PF-4708671 has a molecular formula of C19H21F3N6 and a molecular weight of 390.4 g/mol . The compound is identified by the CAS registry number 1255517-76-0 and has the InChI key FBLPQCAQRNSVHB-UHFFFAOYSA-N . As a cell-permeable small molecule, PF-4708671 can effectively traverse cell membranes to reach its intracellular target, making it suitable for both in vitro and in vivo applications. The presence of multiple nitrogen atoms in its structure enables hydrogen bonding interactions with its target enzyme, contributing to its high binding affinity and selectivity.
Key Chemical Data
Table 1: Chemical Properties of PF-4708671
Property | Value |
---|---|
Chemical Name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1H-benzo[d]imidazole |
Molecular Formula | C19H21F3N6 |
Molecular Weight | 390.4 g/mol |
CAS Number | 1255517-76-0 |
InChI Key | FBLPQCAQRNSVHB-UHFFFAOYSA-N |
SMILES | CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F |
PubChem CID | 51371303 |
ChEMBL ID | CHEMBL2134202 |
Mechanism of Action
S6K1 Pathway Overview
S6K1 (p70 ribosomal S6 kinase 1) is a serine/threonine protein kinase that functions as a key downstream effector in the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways . Upon activation by insulin or growth factors, S6K1 regulates various cellular processes including protein synthesis, cell growth, proliferation, and longevity . S6K1 exerts its effects by phosphorylating multiple substrates, with ribosomal protein S6 being one of its primary targets. The phosphorylation of S6 protein contributes to the enhanced translation of mRNAs containing a 5' terminal oligopyrimidine tract, which typically encode components of the protein synthesis machinery.
Inhibitory Mechanism
PF-4708671 functions as a potent and selective ATP-competitive inhibitor of S6K1 with a Ki value of 20 nM and an IC50 value of 160 nM . The compound prevents the S6K1-mediated phosphorylation of S6 protein in response to insulin-like growth factor 1 (IGF-1) stimulation . Interestingly, PF-4708671 has been found to induce phosphorylation of the T-loop and hydrophobic motif of S6K1 itself, an effect that depends on mTOR complex 1 (mTORC1) . This feedback mechanism likely results from the blockage of downstream negative feedback mechanisms that normally regulate S6K1 activity.
Specificity and Selectivity
A distinguishing feature of PF-4708671 is its high degree of selectivity for S6K1 over other kinases. The compound exhibits minimal inhibitory activity against S6K2 (IC50 = 65 μM) and other AGC family kinases, including protein kinase A (PKA) and Rho-associated protein kinase (ROCK) . When tested against a panel of 75 other protein kinases, PF-4708671 showed little to no significant inhibition (≤27% inhibition at 1 μM) . The compound also has limited activity against 10 lipid kinases (≤6% inhibition at 10 μM) . This exceptional selectivity profile makes PF-4708671 an invaluable tool for investigating S6K1-specific functions in complex cellular signaling networks.
Inhibitory Activity Comparison
Table 2: Inhibitory Activity of PF-4708671 Against Various Kinases
Kinase | IC50 Value | Ki Value | % Inhibition |
---|---|---|---|
S6K1 | 160 nM | 20 nM | - |
S6K2 | 65 μM | - | - |
RSK1 | 4.7 μM | - | - |
RSK2 | 9.2 μM | - | - |
MSK1 | 950 nM | - | - |
Other protein kinases (panel of 75) | - | - | ≤27% at 1 μM |
Lipid kinases (panel of 10) | - | - | ≤6% at 10 μM |
Pharmacological Effects
In Vivo Applications
The in vivo efficacy of PF-4708671 has been demonstrated in mouse models of myocardial infarction (MI) . Administration of PF-4708671 (75 mg/kg/daily, intraperitoneal) was shown to alleviate heart remodeling and functional damage following left coronary artery ligation-induced MI in mice . These effects were comparable to those observed with rapamycin treatment, which inhibits the activation of S6K1 through mTOR inhibition. This suggests that the cardioprotective effects of mTOR inhibition might be mediated, at least in part, through the inhibition of S6K1 activity.
Pharmacological Parameters
Table 3: Pharmacological Parameters of PF-4708671
Parameter | Value | Notes |
---|---|---|
Inhibitory Constant (Ki) | 20 nM | Against S6K1 |
IC50 | 160 nM | Against S6K1 |
Cell Permeability | Yes | Cell-permeable compound |
Effective In Vivo Dose | 75 mg/kg/daily | Intraperitoneal administration in mice |
Route of Administration | Intraperitoneal | In animal models |
Purity | ≥98% | As commercially available |
Research Applications
Tool Compound for Pathway Elucidation
As the first highly selective S6K1 inhibitor to be reported, PF-4708671 has become an invaluable research tool for delineating S6K1-specific roles downstream of mTOR . The compound enables researchers to distinguish between the functions of S6K1 and other AGC family kinases, including the closely related S6K2 isoform. This selective inhibition has contributed significantly to our understanding of the complex signaling networks involved in cellular growth, metabolism, and proliferation.
Applications in Cancer Research
The PI3K/mTOR/S6K1 pathway is frequently dysregulated in various types of cancer, contributing to uncontrolled cell growth and proliferation. Inhibition of S6K1 has been proposed as a potential strategy for the treatment of cancer . PF-4708671 is primarily used in cancer research applications to investigate the specific role of S6K1 in cancer cell growth, survival, and metabolism . Studies using PF-4708671 have provided insights into how S6K1 inhibition might affect cancer cell phenotypes and response to other therapeutic agents.
Metabolic Disease Research
Beyond cancer, S6K1 inhibition has been suggested as a potential approach for treating insulin resistance and metabolic disorders . S6K1 is known to phosphorylate insulin receptor substrate 1 (IRS1), which can lead to negative feedback inhibition of insulin signaling. By inhibiting S6K1, PF-4708671 may help restore insulin sensitivity in conditions characterized by insulin resistance. Research using PF-4708671 has contributed to our understanding of the role of S6K1 in metabolic regulation and the potential therapeutic implications of its inhibition.
Current Status and Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume